N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 352.38 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it of interest in medicinal chemistry.
This compound falls under the category of benzamide derivatives, specifically characterized by the presence of an oxadiazole moiety and an isopropylamino group. It is synthesized for various applications in pharmaceuticals and agrochemicals, particularly as a potential therapeutic agent due to its unique structural features that may influence biological interactions.
The synthesis of N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide can be achieved through several steps:
Each reaction step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide can be represented as follows:
InChI=1S/C15H17FN4O3S/c1-9(2)18-12(21)8-24-15-20-19-13(23-15)7-17-14(22)10-3-5-11(16)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,21)
This structure contains various functional groups including an amide linkage, a trifluoromethyl group which enhances lipophilicity and biological activity, and an oxadiazole ring that may contribute to its pharmacological properties.
N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is expected to undergo several chemical reactions:
These reactions are crucial for modifying the compound for various applications in drug design and development.
The mechanism of action for N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets.
Further studies are necessary to clarify its exact mechanism through biochemical assays and molecular docking studies.
The physical properties of N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide include:
N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide has several potential applications:
Research into this compound's efficacy and safety profiles will further determine its viability for these applications.
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5